2-Methyl-5-(2-nitrophenyl)furan
Description
2-Methyl-5-(2-nitrophenyl)furan belongs to the class of 5-aryl-2-methylfuran derivatives, which are characterized by a furan ring substituted with a methyl group at the 2-position and an aromatic nitro group at the 5-position. These compounds are synthesized for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb), by targeting iron acquisition pathways . The nitro group enhances electron-deficient aromatic systems, improving interactions with biological targets like the salicylate synthase MbtI .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-methyl-5-(2-nitrophenyl)furan |
InChI |
InChI=1S/C11H9NO3/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3 |
InChI Key |
SOGPSMIKJZIUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-nitrophenyl)furan typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is carried out by coupling 2-bromo-5-nitrofuran with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . The reaction conditions include the use of dimethoxyethane, ethanol, and water as solvents .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-5-(2-nitrophenyl)furan are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-nitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Yields furan carboxylic acids.
Reduction: Produces amino-furan derivatives.
Substitution: Results in various substituted furan compounds.
Scientific Research Applications
2-Methyl-5-(2-nitrophenyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-nitrophenyl)furan involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of salicylate synthase in Mycobacterium tuberculosis, thereby disrupting iron acquisition and bacterial growth . The compound’s nitro group plays a crucial role in its biological activity, undergoing reduction to form reactive intermediates that interact with the target enzymes.
Comparison with Similar Compounds
Key Observations :
- Nitro Positioning : The position of the nitro group (e.g., 2-nitrophenyl vs. 4-nitrophenyl) impacts electronic properties and steric interactions. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid shows optimized bioactivity due to para-substitution.
- Functional Groups : Carboxylic acid or ester moieties (e.g., in and ) enhance solubility and crystallinity, whereas methylthio groups () increase volatility, making the latter relevant in food chemistry.
Physical and Chemical Properties
Key Observations :
Biological Activity
2-Methyl-5-(2-nitrophenyl)furan is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-Methyl-5-(2-nitrophenyl)furan is C11H9N1O3. The compound features a furan ring substituted with a methyl group and a nitrophenyl group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that 2-Methyl-5-(2-nitrophenyl)furan exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with essential cellular processes, such as enzyme inhibition.
Table 1: Antimicrobial Activity of 2-Methyl-5-(2-nitrophenyl)furan
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Enzyme inhibition |
| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Interference with protein synthesis |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity . Studies have indicated that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation.
Case Study: Cytotoxic Effects on Lung Cancer Cells
A study evaluated the cytotoxic effects of 2-Methyl-5-(2-nitrophenyl)furan on human lung cancer cell lines (A549, HCC827). The results demonstrated significant cytotoxicity, particularly in the A549 cell line, where the compound exhibited an IC50 value of approximately 15 µM.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| HCC827 | 25 | Inhibition of cell cycle progression |
| MCF-7 | 30 | Targeting topoisomerase I |
The biological activity of 2-Methyl-5-(2-nitrophenyl)furan can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes necessary for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in cancer cells, by affecting regulatory proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
